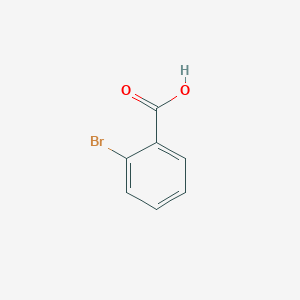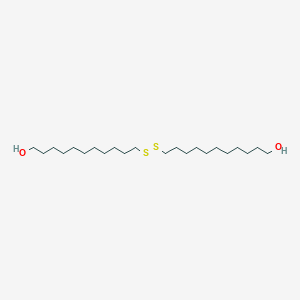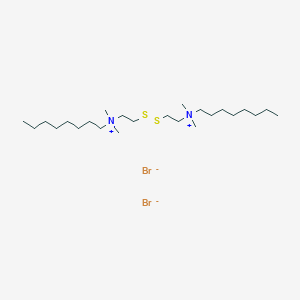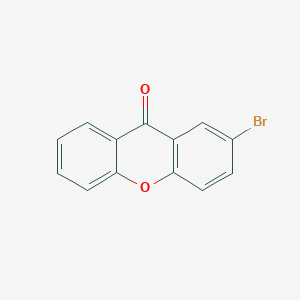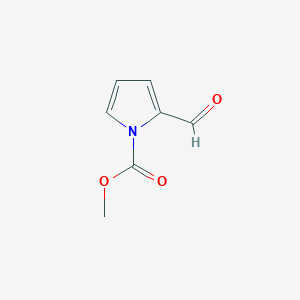
1H-Pyrrole-1-carboxylic acid, 2-formyl-, methyl ester (9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1H-Pyrrole-1-carboxylic acid, 2-formyl-, methyl ester (9CI)” is a chemical compound with the molecular formula C6H7NO . It is also known by other names such as 2-Formyl-1-methylpyrrole and N-Methyl-2-formylpyrrole . It is used as an intermediate in the preparation of pyrrolyl aryl sulfones with activity against HIV-1 .
Synthesis Analysis
The synthesis of pyrroles, including “1H-Pyrrole-1-carboxylic acid, 2-formyl-, methyl ester (9CI)”, can be achieved through various methods. One of the common methods is the Paal-Knorr pyrrole condensation, which involves the reaction of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines in water in the presence of a catalytic amount of iron (III) chloride . Another method involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring .Molecular Structure Analysis
The molecular structure of “1H-Pyrrole-1-carboxylic acid, 2-formyl-, methyl ester (9CI)” can be represented by the IUPAC Standard InChI: InChI=1S/C6H7NO/c1-7-4-2-3-6(7)5-8/h2-5H,1H3 . The molecular weight of the compound is 109.1259 .Chemical Reactions Analysis
The chemical reactions involving “1H-Pyrrole-1-carboxylic acid, 2-formyl-, methyl ester (9CI)” can be quite diverse. For instance, it can undergo N-substitution with alkyl halides, sulfonyl chlorides, and benzoyl chloride to yield substituted pyrroles . It can also participate in Michael addition with electrophilic olefins to afford N-alkylpyrroles .Physical And Chemical Properties Analysis
The physical and chemical properties of “1H-Pyrrole-1-carboxylic acid, 2-formyl-, methyl ester (9CI)” include its solubility in water and ethanol, its boiling point of 192-194°C, and its specific gravity of 1.012-1.018 . It is a clear orange to dark red liquid with a roasted nutty aroma .Direcciones Futuras
The future directions for “1H-Pyrrole-1-carboxylic acid, 2-formyl-, methyl ester (9CI)” could involve further exploration of its potential applications, particularly in the field of medicinal chemistry given its activity against HIV-1 . Additionally, new synthetic methods could be developed to improve the efficiency and selectivity of its synthesis.
Propiedades
IUPAC Name |
methyl 2-formylpyrrole-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO3/c1-11-7(10)8-4-2-3-6(8)5-9/h2-5H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATDMXOTWSCZHTF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1C=CC=C1C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1H-Pyrrole-1-carboxylic acid, 2-formyl-, methyl ester (9CI) | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

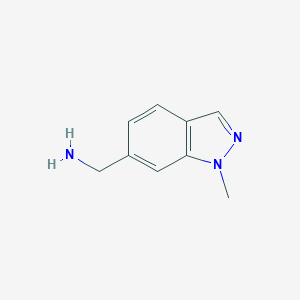
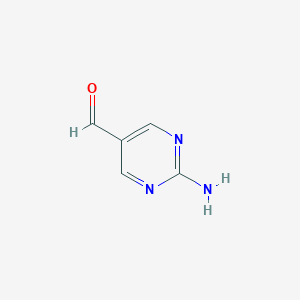
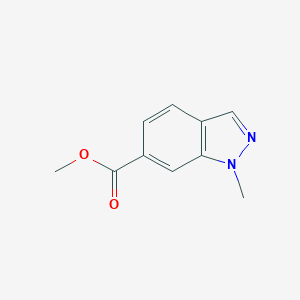
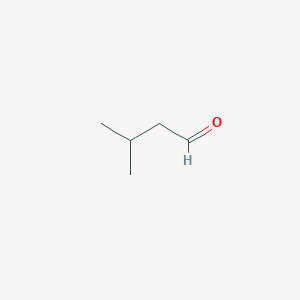
![(1S,2R)-1-(4-Hydroxy-3-methoxyphenyl)-2-[4-[(2R,3S)-3-(hydroxymethyl)-5-[(E)-3-hydroxyprop-1-enyl]-7-methoxy-2,3-dihydro-1-benzofuran-2-yl]-2,6-dimethoxyphenoxy]propane-1,3-diol](/img/structure/B47999.png)
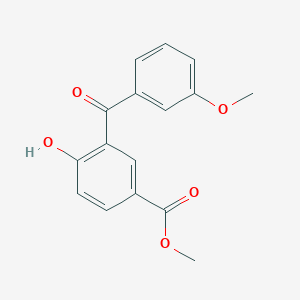
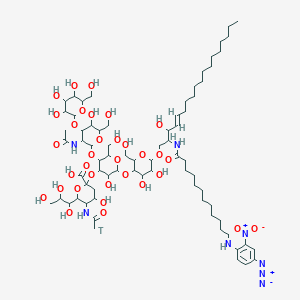
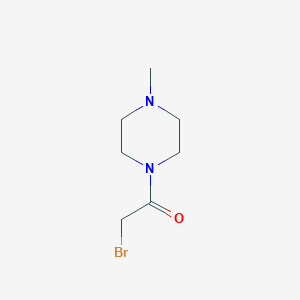
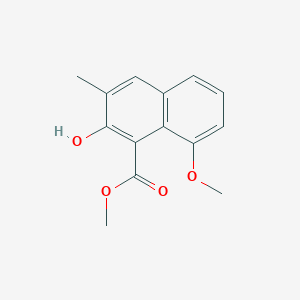
![6-Methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B48015.png)
